molecular formula C16H18N4O7S B1668007 Bensulfuron-methyl CAS No. 83055-99-6

Bensulfuron-methyl

Cat. No. B1668007
CAS RN: 83055-99-6
M. Wt: 410.4 g/mol
InChI Key: XMQFTWRPUQYINF-UHFFFAOYSA-N
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Description

Bensulfuron-methyl is the methyl ester of bensulfuron . It is an acetolactate synthase inhibitor and is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice . It is not licensed for use within the UK . It is a N-sulfonylurea, a member of pyrimidines, a methyl ester, and an aromatic ether .


Synthesis Analysis

Artificial antigens for Bensulfuron-methyl (BSM) were prepared by means of a two-step procedure of the glutaraldehyde method .


Molecular Structure Analysis

The three-dimensional structures of the inclusion complexes were simulated by the molecular docking method . The docking results indicated that guest BSM could enter into the cavities of host CDs, folded, and centrally aligned inside the inclusion complexes .


Chemical Reactions Analysis

The residue behavior of bensulfuron-methyl was investigated in primary and rotational crops and it was concluded that the residue definition for monitoring and risk assessment in plant can be proposed as bensulfuron-methyl, by default .


Physical And Chemical Properties Analysis

Bensulfuron-methyl is moderately soluble in water, non-volatile, and moderately mobile . It would not be expected to persist in soil but could be persistent in water systems under certain conditions .

Scientific Research Applications

Residue Dynamics in Waterlogged-Land Soil

Cheng Ling (2009) studied the residue dynamics of bensulfuron-methyl in the waterlogged-land area of the Jianghan Plain. This research provided insights into the degradation patterns of bensulfuron-methyl in various soil types, highlighting how physical and chemical properties of soil influence its degradation. It was found that organic matter, water content, temperature, and soil acidity affect bensulfuron-methyl's degradation rates, offering a basis for environmental monitoring and soil remediation strategies (Cheng Ling, 2009).

Weed Control in Transplanted Rice

Reddy et al. (2012) assessed the efficacy of a combination of bensulfuron-methyl and pretilachlor in controlling weeds in transplanted rice. Their findings revealed that this combination is non-toxic to the rice crop and results in higher grain yield and net returns compared to the use of butachlor. This study underscores the agricultural applications of bensulfuron-methyl in enhancing crop yield (Reddy et al., 2012).

Rapid Degradation in Paddy Soils

Xie et al. (2004) focused on the rapid degradation of bensulfuron-methyl in paddy soils with repeated application. The research indicated that this rapid degradation is likely due to the adaptation of soil bacteria, which utilize bensulfuron-methyl as a carbon and energy source. This finding is crucial for understanding the environmental impact of repeated herbicide use in agricultural settings (Xie et al., 2004).

Biodegradation and Peanut Growth Promotion

Ha and Nguyen (2020) explored the biodegrading activity of bensulfuron-methyl by Methylopila sp. DKT, a plant growth-promoting bacterial strain. They found that this strain not only degrades bensulfuron-methyl but also promotes peanut growth, suggesting a dual benefit in agricultural applications. This research provides insights into potential methods for mitigating herbicide residues and enhancing crop production (Ha & Nguyen, 2020).

Degradation Fungi Screening

Peng Xingxing et al. (2009) isolated and identified a bensulfuron-methyl highly effective degradation fungus strain from soil. The study explored the optimal conditions for degrading bensulfuron-methyl, providing a potential biological preparation for reducing herbicide residues in soil. This research is significant for environmental conservation and sustainable agriculture practices (Peng Xingxing et al., 2009).

Co-metabolic Deg

radation in Laboratory ConditionsLuo et al. (2008) investigated the degradation of bensulfuron-methyl by microorganisms under various conditions. They found that the addition of different carbon, nitrogen, and phosphorus sources can significantly enhance the degradation process. This study provides insights into the microbial degradation of bensulfuron-methyl and highlights the potential for bioremediation strategies in contaminated environments (Luo et al., 2008).

Microbial Response to Treatment in Soil

El-Ghamry et al. (2002) conducted a study to understand the impact of bensulfuron-methyl on soil microbial biomass and nitrogen mineralization. Their findings indicated that the herbicide application at higher rates can temporarily affect soil microbial communities, especially at the early stages of treatment. This study provides important data on the ecological impact of bensulfuron-methyl on soil microbial health (El-Ghamry et al., 2002).

Binding Affinity and Binding Site Analysis

Ding et al. (2010) explored the binding affinity and binding site of bensulfuron-methyl to human serum albumin using various spectroscopic and molecular modeling methods. This research contributes to the understanding of the interactions between herbicides and proteins, which is crucial for assessing the potential risks of herbicide exposure to humans (Ding et al., 2010).

Microbial Community Functional Diversity Responses

Zhang Wen-we (2014) assessed the effects of bensulfuron-methyl on the functional diversity of soil microbial communities in a paddy soil. The study revealed that low application rates of the herbicide enhanced microbial activities, while high rates inhibited them. This research highlights the nuanced effects of herbicide application on soil health and microbial ecosystems (Zhang Wen-we, 2014).

properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFTWRPUQYINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024164
Record name Bensulfuron-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bensulfuron-methyl

CAS RN

83055-99-6
Record name Bensulfuron-methyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensulfuron-methyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensulfuron-methyl
Source EPA DSSTox
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate
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Record name BENSULFURON-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,430
Citations
MD Osuna, F Vidotto, AJ Fischer, DE Bayer… - Pesticide Biochemistry …, 2002 - Elsevier
… of malathion or PBO prior to treatment with bensulfuron-methyl reduced (P<0.001) by more than three times the resistance to bensulfuron-methyl in R E. phyllopogon as expressed by its …
Number of citations: 147 www.sciencedirect.com
W Luo, Y Zhao, H Ding, X Lin, H Zheng - Journal of hazardous materials, 2008 - Elsevier
… with the degradation of bensulfuron-methyl by … of bensulfuron-methyl under co-metabolism process. Sodium lactate was the best carbon source for the degradation of bensulfuron-methyl…
Number of citations: 95 www.sciencedirect.com
MKA Bhuiyan, GJU Ahmed - Pakistan Journal of Weed Science …, 2010 - researchgate.net
… Bensulfuron methyl has a unique effect on broadleaf weeds and sedges but also has adverse effect on Echinochloa crusgalli. Mefenacet + bensulfuron methyl … + bensulfuron methyl 53…
Number of citations: 14 www.researchgate.net
L Sun, H Xu, H Hao, S An, C Lu, R Wu, W Su - PloS one, 2019 - journals.plos.org
… effects of bensulfuron-methyl (BSM) residue on the growth and photosynthesis of seedlings of a local cucumber variety (Xia Feng No.1). When the residue of bensulfuron-methyl in soil …
Number of citations: 31 journals.plos.org
AM El-Ghamry, JM Xu, CY Huang… - Journal of Agricultural and …, 2002 - ACS Publications
… Bensulfuron-methyl has apK a of 5.2 and its water solubility … was significantly inhibited when bensulfuron-methyl was used at … the interaction of bensulfuron-methyl treatment with several …
Number of citations: 55 pubs.acs.org
JK Lee, KC Ahn, OS Park, YK Ko… - Journal of agricultural …, 2002 - ACS Publications
… of bensulfuron-methyl to the … bensulfuron-methyl. The results obtained strongly indicate that the ELISA can be a highly sensitive and convenient tool for detecting bensulfuron-methyl …
Number of citations: 90 pubs.acs.org
C Sabater, A Cuesta, R Carrasco - Chemosphere, 2002 - Elsevier
… The objective of this work was to investigate the effective concentrations of bensulfuron-methyl and cinosulfuron that caused 50% inhibition on growth, in pure cultures, of two wild …
Number of citations: 88 www.sciencedirect.com
P Janaki, C Nithya, D Kalaiyarasi, N Sakthivel… - Plant, Soil and …, 2016 - old-aj.cz
Bensulfuron methyl (BSM) is applied in rice to control a wide range of weeds due to low application rate and high efficiency. A study was conducted to evaluate residues of BSM in soil …
Number of citations: 10 www.old-aj.cz
T Lou, K Wang, J Chen, J Cao, T Gu, L Jiang, Y Lou… - Agronomy, 2022 - mdpi.com
… of tribenuron-methyl-, bensulfuron-methyl- and halosulfuron-… tribenuron-methyl, bensulfuron-methyl and halosulfuron-methyl… The percentages of bensulfuron-methyl-resistant …
Number of citations: 1 www.mdpi.com
S Saha, KS Rao - Oryza-An International Journal on Rice, 2010 - indianjournals.com
… Therefore, the present investigation was undertaken to find out the efficacy of bensulfuronmethyl for controlling sedges and other non-grassy weeds including broad leaf weeds and its …
Number of citations: 29 www.indianjournals.com

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